molecular formula C30H20BrN B14181485 7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine CAS No. 923020-62-6

7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine

Cat. No.: B14181485
CAS No.: 923020-62-6
M. Wt: 474.4 g/mol
InChI Key: QKIHUBQJPSLXQZ-UHFFFAOYSA-N
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Description

7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine is a complex organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a bromine atom attached to the phenanthrene ring, along with naphthalene and phenyl groups attached to the nitrogen atom. The structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine typically involves multi-step organic reactions. One common method involves the bromination of phenanthrene followed by the formation of the amine through a series of substitution reactions. For instance, the bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its aromatic structure and reactivity.

Mechanism of Action

The mechanism of action of 7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aromatic rings play a crucial role in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-(4-phenylphenyl)naphthalen-1-amine
  • (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine
  • (S-Methylsulfonimidoyl)methane

Uniqueness

7-Bromo-N-(naphthalen-1-YL)-N-phenylphenanthren-2-amine is unique due to the presence of the bromine atom and the specific arrangement of the naphthalene and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

923020-62-6

Molecular Formula

C30H20BrN

Molecular Weight

474.4 g/mol

IUPAC Name

7-bromo-N-naphthalen-1-yl-N-phenylphenanthren-2-amine

InChI

InChI=1S/C30H20BrN/c31-24-15-17-27-22(19-24)13-14-23-20-26(16-18-28(23)27)32(25-9-2-1-3-10-25)30-12-6-8-21-7-4-5-11-29(21)30/h1-20H

InChI Key

QKIHUBQJPSLXQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C=C3)C=C(C=C4)Br)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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